![molecular formula C9H8BrN B2770435 6-Bromo-2-methylindolizine CAS No. 1541744-91-5](/img/structure/B2770435.png)
6-Bromo-2-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylindolizine is a chemical compound with the CAS Number: 1541744-91-5 . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of indolizines, including 6-Bromo-2-methylindolizine, has been a topic of research in recent years . The straightforward synthesis of indolizines based on classical methodologies such as Scholtz or Chichibabin reactions has overshadowed numerous new strategies that have been revealed especially within the last ten years . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methylindolizine is characterized by a molecular weight of 210.07 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Indolizine derivatives, including 6-Bromo-2-methylindolizine, have been the subject of various chemical reactions studies . These studies have explored different biological activities such as central nervous system depressant, analgesic and anti-inflammatory, anticancer, antibacterial, antioxidant, and larvicidal and anti-HIV .Physical And Chemical Properties Analysis
6-Bromo-2-methylindolizine has a molecular weight of 210.07 . Detailed information about its physical and chemical properties such as melting point, boiling point, and density would require specific experimental data or resources .Scientific Research Applications
Pharmacological and Chemical Properties of Similar Compounds
Research into similar heterocyclic compounds and brominated molecules has shown a range of pharmacological and chemical properties that could be relevant to the study of 6-Bromo-2-methylindolizine. For instance, pyrazine derivatives, which share structural similarities with indolizine compounds, have been recognized for their diverse pharmacological effects. These effects include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities (Ferreira & Kaiser, 2012). This suggests that 6-Bromo-2-methylindolizine could potentially possess similar pharmacological properties, warranting further investigation into its bioactivity.
Toxicological Studies and Environmental Impact
The environmental impact and toxicological profiles of brominated compounds, such as 2,4,6-tribromophenol, have been extensively studied, revealing their ubiquitous presence in the environment and various toxicokinetic and toxicodynamic aspects (Koch & Sures, 2018). These studies emphasize the importance of understanding the environmental fate and biological effects of brominated organic molecules, including 6-Bromo-2-methylindolizine, to assess their safety and potential ecological risks.
Application Through Drip Irrigation Systems
In agricultural research, alternative fumigants to methyl bromide, including brominated compounds, have been applied through drip irrigation systems to control soil pests and diseases in crops like strawberries (Ajwa et al., 2002). This innovative application method highlights the potential for 6-Bromo-2-methylindolizine to be explored for agricultural uses, particularly as a pest control agent, if its toxicological profile and effectiveness as a fumigant are established.
Safety And Hazards
Future Directions
The future directions of research on 6-Bromo-2-methylindolizine and other indolizine derivatives are promising. Recent advances in the synthesis of indolizines and their π-expanded analogues have opened up new possibilities for the development of novel compounds with diverse biological activities . Furthermore, different indolizine derivatives are currently in clinical trials .
properties
IUPAC Name |
6-bromo-2-methylindolizine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-9-3-2-8(10)6-11(9)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCNEOLXSWRNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylindolizine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.